5-Azaspiro[2.5]octane basic properties
5-Azaspiro[2.5]octane basic properties
An In-depth Technical Guide to 5-Azaspiro[2.5]octane: Core Properties and Applications
Abstract
5-Azaspiro[2.5]octane is a saturated heterocyclic scaffold featuring a piperidine ring fused to a cyclopropane ring via a common spirocyclic carbon atom. This unique structural arrangement imparts a rigid, three-dimensional geometry that has garnered significant interest in the field of medicinal chemistry. As a bioisostere for common moieties like piperidine and gem-dimethyl groups, it offers a strategic tool for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability. This guide provides a comprehensive overview of the fundamental properties of 5-azaspiro[2.5]octane, including its synthesis, characterization, reactivity, and its expanding role in modern drug discovery as a means to enhance potency, selectivity, and pharmacokinetic profiles of therapeutic candidates.
Introduction to a Key Spirocyclic Scaffold
Spirocycles, ring systems fused at a single atom, are increasingly recognized for their value in drug design.[1] Their inherent three-dimensionality provides a pathway to escape the "flatland" of traditional aromatic scaffolds, often leading to improved target engagement and novel intellectual property. The 5-azaspiro[2.5]octane core belongs to this class, consisting of a cyclopropane ring spiro-fused to the C4 position of a piperidine ring.
The incorporation of spirocyclic scaffolds is a validated strategy for increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[1] A higher Fsp³ count is correlated with increased clinical success, partly due to the creation of more complex and defined three-dimensional shapes that can lead to better complementarity with protein binding sites.[1] The 5-azaspiro[2.5]octane scaffold serves as a valuable building block for introducing this conformational rigidity and exploring underutilized chemical space.
Caption: Chemical structure of 5-Azaspiro[2.5]octane.
Core Physicochemical Properties
Understanding the fundamental properties of a scaffold is critical for its strategic deployment in a drug discovery campaign. The properties of 5-azaspiro[2.5]octane are primarily defined by its piperidine ring, with the cyclopropyl substituent providing unique steric and conformational constraints.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | PubChem CID: 22417185 |
| Molecular Weight | 111.18 g/mol | PubChem CID: 22417185 |
| IUPAC Name | 5-azaspiro[2.5]octane | PubChem CID: 22417185 |
| Calculated pKa | ~10.5 - 11.0 | (Estimated based on piperidine) |
| Calculated LogP | 1.3 | PubChem CID: 22417185 |
| Topological Polar Surface Area | 12 Ų | PubChem CID: 22417185 |
| Hydrogen Bond Donors | 1 | PubChem CID: 22417185 |
| Hydrogen Bond Acceptors | 1 | PubChem CID: 22417185 |
Causality Behind Properties:
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pKa: The basicity of the secondary amine is comparable to that of piperidine. This strong basicity ensures that the molecule is predominantly protonated at physiological pH (7.4), which can be leveraged to enhance aqueous solubility.
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LogP: The calculated LogP of 1.3 indicates a moderate degree of lipophilicity. The spiro-fused cyclopropane group adds hydrocarbon character but its rigid nature can limit unfavorable interactions with water compared to a more flexible alkyl chain, providing a tool to fine-tune lipophilicity.[1]
Synthesis and Characterization
The synthesis of 5-azaspiro[2.5]octane and its derivatives relies on established methods for constructing piperidine and cyclopropane rings.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the cyclopropane ring, revealing a piperidine-4-one precursor. This ketone can then be subjected to olefination followed by cyclopropanation, or direct reaction with a cyclopropylidene-transfer reagent. The piperidine ring itself can be traced back to simpler, acyclic precursors.
Caption: Retrosynthetic approach for 5-azaspiro[2.5]octane.
Exemplary Synthetic Protocol: Simmons-Smith Cyclopropanation
A common and reliable method for synthesizing the spiro[piperidine-4,1'-cyclopropane] core involves the cyclopropanation of a methylene-piperidine precursor.
Workflow:
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Protection: The secondary amine of piperidin-4-one is protected, typically with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions.
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Olefination: The protected ketone is converted to the corresponding exocyclic methylene compound via a Wittig reaction or similar olefination protocol.
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Cyclopropanation: The double bond is reacted with a cyclopropanating agent, such as that generated from diiodomethane and a zinc-copper couple (Simmons-Smith reaction).
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Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc) to yield the target 5-azaspiro[2.5]octane.
Caption: Workflow for the synthesis of 5-azaspiro[2.5]octane.
Spectroscopic Characterization
Confirmation of the 5-azaspiro[2.5]octane structure is achieved through standard spectroscopic techniques.
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¹H NMR: The spectrum will show characteristic signals for the piperidine ring protons, typically in the 2.5-3.5 ppm range for those alpha to the nitrogen. The cyclopropane protons will appear as a complex multiplet at a significantly upfield chemical shift (typically 0.5-1.0 ppm) due to the ring strain and anisotropic effects.
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¹³C NMR: The most diagnostic signal is that of the quaternary spiro-carbon, which appears at a unique chemical shift. The cyclopropyl carbons will also be shifted upfield.
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Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent [M+H]⁺ ion at m/z 112.19.
Chemical Reactivity and Derivatization
The synthetic utility of 5-azaspiro[2.5]octane lies in the reactivity of its secondary amine. This nitrogen atom serves as a versatile handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
Key Reactions:
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N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones allows for the introduction of various alkyl groups.
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N-Acylation: Treatment with acyl chlorides or anhydrides forms amide derivatives.
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N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be used to attach aryl and heteroaryl moieties.
These derivatizations are fundamental to integrating the scaffold into larger molecules during a lead optimization program.
Caption: Key derivatization reactions at the nitrogen center.
Role in Drug Discovery and Medicinal Chemistry
The 5-azaspiro[2.5]octane scaffold is a powerful tool for medicinal chemists aiming to optimize drug candidates.[2]
The Spirocyclic Advantage
The primary benefit of this scaffold is the introduction of a rigid, three-dimensional structure.[1] This contrasts with conformationally flexible open-chain or simple cyclic analogues.
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Improved Potency and Selectivity: By locking the piperidine ring in a defined conformation, the scaffold can present appended pharmacophoric groups in an optimal orientation for binding to a biological target. This pre-organization can reduce the entropic penalty of binding, leading to higher potency.[1]
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Modulation of Physicochemical Properties: Replacing a flexible group with a rigid spirocycle can favorably impact key drug-like properties. For example, exchanging a morpholine for an azaspirocycle has been shown to lower the distribution coefficient (logD), which can improve the overall ADME (absorption, distribution, metabolism, and excretion) profile.[1]
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Metabolic Stability: The quaternary spiro-carbon and adjacent cyclopropyl C-H bonds are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to unconstrained aliphatic chains. This can block common metabolic pathways and increase the half-life of a drug candidate.
Bioisosterism
5-Azaspiro[2.5]octane can be considered a bioisostere of several common chemical motifs:
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Constrained Piperidine: It acts as a conformationally locked version of a 4-substituted piperidine.
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gem-Dimethyl or tert-Butyl Replacement: The spiro-cyclopropyl group can mimic the steric bulk of a gem-dimethyl or tert-butyl group but with a different exit vector and rigidity. This substitution can be used to probe steric pockets within a binding site.
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Piperazine Bioisostere: In some contexts, azaspirocycles can serve as novel bioisosteres for piperazine, potentially altering properties like basicity and target selectivity.[3]
Conclusion
5-Azaspiro[2.5]octane is more than a simple building block; it is a strategic design element for the modern medicinal chemist. Its rigid, three-dimensional structure provides a reliable platform for orienting pharmacophores in defined vectors, while simultaneously offering a means to fine-tune critical physicochemical properties like lipophilicity and metabolic stability. As drug discovery programs continue to tackle increasingly complex biological targets, the rational incorporation of sophisticated scaffolds like 5-azaspiro[2.5]octane will be crucial for developing the next generation of potent, selective, and effective therapeutics.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22417185, 5-Azaspiro[2.5]octane. PubChem. Retrieved January 7, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75420329, 5-Azaspiro[2.5]octane hydrochloride. PubChem. Retrieved January 7, 2026, from [Link].
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ResearchGate. (2021, March). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]
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ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved January 7, 2026, from [Link].
